Cas no 850589-48-9 (3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid)

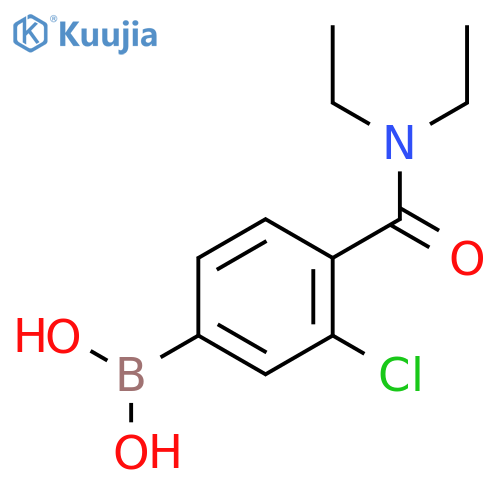

850589-48-9 structure

商品名:3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid

CAS番号:850589-48-9

MF:C11H15BClNO3

メガワット:255.505702257156

MDL:MFCD07363773

CID:719779

PubChem ID:44119645

3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

- 3-Chloro-4-(diethylcarbamoyl)benzeneboronic acid

- [3-chloro-4-(diethylcarbamoyl)phenyl]boronic acid

- 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid

- Boronic acid,B-[3-chloro-4-[(diethylamino)carbonyl]phenyl]-

- OR5779

- AS-55667

- AB30737

- CS-0061508

- (3-Chloro-4-(diethylcarbamoyl)phenyl)boronicacid

- AKOS015848902

- MFCD07363773

- 3-Chloro-4-(N,N-diethylcarbamoyl)benzeneboronic acid

- 850589-48-9

- SCHEMBL4037887

- W17989

- DTXSID30657349

-

- MDL: MFCD07363773

- インチ: InChI=1S/C11H15BClNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3

- InChIKey: CRFVBNBIELTWGR-UHFFFAOYSA-N

- ほほえんだ: CCN(CC)C(=O)C1=C(C=C(C=C1)B(O)O)Cl

計算された属性

- せいみつぶんしりょう: 255.08300

- どういたいしつりょう: 255.083

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.8A^2

じっけんとくせい

- 密度みつど: 1.25

- ゆうかいてん: 148-152

- ふってん: 466.2°C at 760 mmHg

- フラッシュポイント: 235.7°C

- 屈折率: 1.554

- PSA: 60.77000

- LogP: 0.50180

3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid セキュリティ情報

- 危害声明: Irritant/Keep Cold

-

危険物標識:

- ちょぞうじょうけん:低温を保つ

3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM137148-1g |

(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid |

850589-48-9 | 98% | 1g |

$120 | 2023-02-01 | |

| TRC | C421868-1g |

3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid |

850589-48-9 | 1g |

$207.00 | 2023-05-18 | ||

| Alichem | A019121961-5g |

(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid |

850589-48-9 | 98% | 5g |

$365.94 | 2023-08-31 | |

| TRC | C421868-250mg |

3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid |

850589-48-9 | 250mg |

$98.00 | 2023-05-18 | ||

| Apollo Scientific | OR5779-1g |

3-Chloro-4-(N,N-diethylcarbamoyl)benzeneboronic acid |

850589-48-9 | 98% | 1g |

£168.00 | 2023-09-01 | |

| Matrix Scientific | 095732-250mg |

(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid, 98% |

850589-48-9 | 98% | 250mg |

$213.00 | 2023-09-10 | |

| Fluorochem | 228724-10g |

3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid |

850589-48-9 | 95% | 10g |

£750.00 | 2022-02-28 | |

| abcr | AB246730-1g |

3-Chloro-4-(N,N-diethylcarbamoyl)benzeneboronic acid, 98%; . |

850589-48-9 | 98% | 1g |

€246.00 | 2025-03-19 | |

| abcr | AB246730-5g |

3-Chloro-4-(N,N-diethylcarbamoyl)benzeneboronic acid, 98%; . |

850589-48-9 | 98% | 5g |

€654.00 | 2025-03-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52656-1g |

3-Chloro-4-(diethylcarbamoyl)benzeneboronic acid, 98% |

850589-48-9 | 98% | 1g |

¥6762.00 | 2023-02-08 |

3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

850589-48-9 (3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid) 関連製品

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 81216-14-0(7-bromohept-1-yne)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:850589-48-9)3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid

清らかである:99%

はかる:10g

価格 ($):390.0